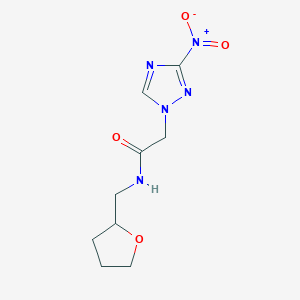
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone, also known as EF-24, is a synthetic compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone is complex and involves multiple pathways. 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone also activates the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been found to inhibit the activity of enzymes involved in the metabolism of estrogen, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against oxidative stress. 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has also been found to modulate the expression of genes involved in cell cycle regulation, angiogenesis, and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone also has some limitations, including its low bioavailability and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone. One area of interest is the development of 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone analogs with improved pharmacokinetic properties. Another area of interest is the investigation of 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone in combination with other drugs or therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully elucidate the mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone and its potential therapeutic applications.
Méthodes De Synthèse
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 2,5-dimethoxybenzaldehyde and 4-ethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by oxidation with manganese dioxide. The final product is obtained through recrystallization in ethanol.
Applications De Recherche Scientifique
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-oxidant effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has also been shown to reduce inflammation in animal models of arthritis and lung injury. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been found to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-25-16-7-5-14(6-8-16)11-15-12-20(26-21(15)22)18-13-17(23-2)9-10-19(18)24-3/h5-13H,4H2,1-3H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWKZGRZRXQRO-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222322.png)
![3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5222323.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene](/img/structure/B5222339.png)
![1-[4-(2-chloro-4-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5222358.png)
![N-isopropyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5222373.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5222383.png)
![N,N-diethyl-2-(4-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5222390.png)
![3-methoxy-N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-propanamine](/img/structure/B5222406.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5222414.png)
![3-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5222415.png)
![4-methyl-N-[1-{[(3-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5222419.png)
